molecular formula C3H4ClNO3 B141634 methyl (2Z)-2-chloro-2-hydroxyiminoacetate CAS No. 30673-27-9

methyl (2Z)-2-chloro-2-hydroxyiminoacetate

Cat. No.: B141634
CAS No.: 30673-27-9
M. Wt: 137.52 g/mol
InChI Key: QGSZBXNCEKAJIH-GORDUTHDSA-N
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Description

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is an organic compound with a unique structure that includes a chloro group, a hydroxyimino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-chloro-2-hydroxyiminoacetate typically involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a hydroxyiminoacetate.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyiminoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-chloro-2-hydroxyiminoacetate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro group can participate in electrophilic reactions, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-bromo-2-hydroxyiminoacetate: Similar structure but with a bromo group instead of a chloro group.

    Methyl (2Z)-2-hydroxyiminoacetate: Lacks the halogen substituent, making it less reactive.

    Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is unique due to the presence of both a chloro group and a hydroxyimino group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry.

Properties

CAS No.

30673-27-9

Molecular Formula

C3H4ClNO3

Molecular Weight

137.52 g/mol

IUPAC Name

methyl (2E)-2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3/b5-2+

InChI Key

QGSZBXNCEKAJIH-GORDUTHDSA-N

SMILES

COC(=O)C(=NO)Cl

Isomeric SMILES

COC(=O)/C(=N\O)/Cl

Canonical SMILES

COC(=O)C(=NO)Cl

Synonyms

Methyl Chlorooximidoacetate;  Methyl Chlorooximinoacetate;  Chloro-glyoxylic Acid Methyl Ester 2-Oxime

Origin of Product

United States

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